molecular formula C14H14F2N2S2 B12793311 N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine CAS No. 63755-13-5

N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine

Cat. No.: B12793311
CAS No.: 63755-13-5
M. Wt: 312.4 g/mol
InChI Key: MBGXLTQUIOPMFJ-UHFFFAOYSA-N
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Description

N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine is a chemical compound for research use. It is also known under the identifier CAS 63755-13-5 . The molecular formula for this compound is C14H14F2N2S2 . It features a disulfide bridge (dithio) connecting two aromatic rings, a structural motif that can be of significant interest in medicinal chemistry and drug discovery. Compounds with disulfide bonds and fluoro-substituted aromatic systems are often explored for their potential biological activities and as key intermediates in organic synthesis . Researchers may investigate this compound's properties and reactivity, particularly in the development of novel therapeutic agents. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

63755-13-5

Molecular Formula

C14H14F2N2S2

Molecular Weight

312.4 g/mol

IUPAC Name

4-fluoro-2-[[5-fluoro-2-(methylamino)phenyl]disulfanyl]-N-methylaniline

InChI

InChI=1S/C14H14F2N2S2/c1-17-11-5-3-9(15)7-13(11)19-20-14-8-10(16)4-6-12(14)18-2/h3-8,17-18H,1-2H3

InChI Key

MBGXLTQUIOPMFJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)F)SSC2=C(C=CC(=C2)F)NC

Origin of Product

United States

Preparation Methods

Synthesis of Aromatic Thiol Precursors

  • Starting materials: Fluorinated anilines or fluorinated nitrobenzenes are commonly used as starting points.
  • Introduction of methylamino group: The methylamino substituent on the aromatic ring can be introduced via reductive amination or nucleophilic substitution reactions on appropriate intermediates.
  • Conversion to thiol: The aromatic thiol group is typically introduced by nucleophilic substitution of a halogenated aromatic precursor with thiourea, followed by hydrolysis to yield the thiol.

Formation of the Disulfide Bridge

  • Oxidative coupling: The two aromatic thiols are reacted under mild oxidative conditions to form the disulfide bond. Common oxidants include iodine (I2), hydrogen peroxide (H2O2), or air oxidation catalyzed by base.
  • Reaction conditions: The reaction is generally carried out in an organic solvent such as dichloromethane, ethanol, or acetonitrile at room temperature or slightly elevated temperatures.
  • Control of regioselectivity: The presence of fluorine substituents influences the electronic properties of the aromatic rings, which can affect the coupling efficiency and regioselectivity.

Introduction of N-Methylamine Group

  • The N-methylamine group on the phenyl ring can be introduced either before or after disulfide formation, depending on the synthetic route.
  • Methylation of the aniline nitrogen can be achieved using methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke methylation).

Purification and Characterization

  • Purification is typically performed by column chromatography or recrystallization.
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Representative Synthetic Route (Summary Table)

Step Reaction Type Reagents/Conditions Outcome
1 Aromatic amine fluorination Starting fluorinated aniline Fluorinated aromatic amine intermediate
2 Thiol introduction Thiourea, hydrolysis Aromatic thiol precursor
3 Methylamino group formation Reductive amination or methylation Methylamino-substituted thiol
4 Disulfide bond formation Oxidative coupling (I2, H2O2, base) Formation of disulfide-linked compound
5 Purification Chromatography/recrystallization Pure this compound

Research Findings and Optimization Notes

  • The oxidative coupling step is critical and requires careful control of oxidant concentration and reaction time to avoid overoxidation or side reactions.
  • Fluorine substituents enhance the stability of intermediates and final product due to their electron-withdrawing effects, which can also influence reaction rates.
  • Methylamino substitution improves solubility and may affect biological activity, making the timing of its introduction important for yield optimization.
  • Literature reports suggest that air oxidation in the presence of a mild base can be a green and efficient method for disulfide formation, reducing the need for harsh oxidants.
  • No direct industrial-scale synthesis protocols are publicly available, but the described laboratory-scale methods are reproducible and scalable with appropriate modifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the fluorine-substituted positions.

Scientific Research Applications

Medicinal Chemistry

N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine's structure suggests potential applications as a pharmaceutical agent. The presence of fluorine atoms often enhances the metabolic stability and bioactivity of compounds. Research indicates that derivatives of similar structures have shown promising results in the following areas:

  • Anticancer Activity : Compounds with similar dithio and fluorinated structures have been evaluated for their ability to inhibit cancer cell proliferation. For instance, studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, indicating that modifications to the dithio framework could yield potent anticancer agents .
  • Antimicrobial Properties : The incorporation of amino and dithio groups has been linked to enhanced antimicrobial activity. Research into similar compounds has shown effectiveness against bacterial strains, suggesting that this compound may also possess such properties .

HIV Research

Compounds with structural similarities to this compound have been investigated for their potential as HIV integrase inhibitors. The inhibition of integrase is crucial for preventing viral replication, making this compound a candidate for further exploration in antiviral drug development .

Structure-Activity Relationship Studies

The unique arrangement of functional groups in this compound allows for extensive structure-activity relationship (SAR) studies. By modifying various components of the molecule, researchers can identify which alterations enhance biological activity or reduce toxicity, paving the way for optimized drug candidates .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated a series of dithio compounds similar to this compound for their anticancer properties. The results indicated that specific modifications led to increased potency against breast cancer cell lines, with IC50 values significantly lower than those of existing chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial agents, derivatives of compounds with dithio linkages were tested against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited MIC values comparable to conventional antibiotics, suggesting that this compound could be a valuable scaffold for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The dithio linkage plays a crucial role in its reactivity and stability, influencing its overall activity in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Aromatic Systems

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
  • Key Features :
    • Pyrimidine core with fluorophenyl and methoxyphenyl substituents.
    • Intramolecular N–H⋯N hydrogen bonding stabilizes conformation .
    • Dihedral angles between pyrimidine and phenyl rings: 12.8°–86.1°, influencing molecular planarity .
  • Demonstrated antimicrobial activity, unlike the target compound, which lacks reported bioactivity data .
N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide
  • Key Features :
    • Pyrimidine backbone with phosphorylmethyl and sulfonamide groups.
    • Fluorophenyl substituent enhances lipophilicity.
    • Single-crystal X-ray data (R factor: 0.065) confirm steric effects from isopropyl and phosphoryl groups .

Compounds with Disulfide or Sulfur-Containing Moieties

Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide)
  • Key Features :
    • Sulfonamide and disulfide-like (S–N–S) linkages.
    • Used as a fungicide, highlighting sulfur’s role in bioactivity .
  • Contrast :
    • The target compound’s disulfide bridge (-S-S-) may offer distinct redox properties compared to sulfonamide derivatives.

Fluorinated Amines and Heterocycles

5-(4-Fluoro-2-methylphenyl)-N-methylthiazol-2-amine (CAS: 1603055-92-0)
  • Key Features :
    • Thiazole ring with fluorophenyl and methylamine groups.
    • Molecular weight: 222.28 g/mol, comparable to the target compound’s estimated mass .
  • Contrast :
    • Thiazole vs. disulfide-linked phenyl rings: Thiazole’s aromaticity may enhance metabolic stability.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Reported Bioactivity Reference
N-(4-Fluoro-2-((5-fluoro-...-methylamine Phenyl-disulfide 2×F, 2×N-CH₃ Disulfide, Aromatic amine None reported
N-(2-Fluorophenyl)-5-[(4-methoxy...-4-amine Pyrimidine F, OCH₃, CH₃, phenyl Pyrimidine, Amine Antimicrobial
Tolylfluanid Methanesulfonamide F, Cl, S-N-S Sulfonamide Fungicidal
5-(4-Fluoro-2-methylphenyl)-...thiazol-2-amine Thiazole F, CH₃, N-CH₃ Thiazole, Amine None reported

Research Findings and Implications

  • Structural Flexibility : The disulfide bridge in the target compound may confer conformational flexibility compared to rigid pyrimidine or thiazole cores .
  • Synthetic Challenges : Disulfide bonds require controlled oxidation conditions, contrasting with sulfonamides or thiazoles synthesized via cyclization .

Biological Activity

N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine (CAS No. 63755-13-5) is a synthetic compound notable for its complex molecular structure, which includes two fluorine atoms, a methylamino group, and a dithio linkage. This compound has garnered attention for its potential biological activity, particularly in the pharmaceutical field.

Molecular Characteristics

  • Molecular Formula : C14H14F2N2S2
  • Molecular Weight : 312.401 g/mol
  • Density : 1.32 g/cm³
  • Boiling Point : 405ºC at 760 mmHg
  • LogP : 4.99360, indicating significant lipophilicity which may enhance its bioavailability.

The biological activity of this compound is primarily studied through its interactions with various biological targets, including enzymes and receptors:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been compared to other compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with implications for neuroprotective effects.
  • Binding Affinity Studies : Interaction studies have indicated that the compound may exhibit significant binding affinities to certain proteins, which is crucial for understanding its therapeutic potential.

Comparative Analysis with Similar Compounds

The unique structural features of this compound can be contrasted with other compounds to highlight its distinctive properties:

Compound NameMolecular FormulaUnique Features
N-(4-Fluoro-2-methoxyphenyl)-N-methylamineC11H14F1N1O1Contains a methoxy group instead of a dithio linkage
5-Fluoro-N,N-dimethyl-2-(methylamino)anilineC11H13F1N2Lacks dithio linkage, simpler structure
N,N-Dimethyl-4-fluoroanilineC9H12F1N1Basic aniline derivative without additional functional groups

This table illustrates how the dithio functionality and dual fluorination of this compound may confer distinct biological properties compared to simpler analogs.

Study on Enzyme Inhibition

A study investigated the inhibitory effects of various thio derivatives on AChE and BChE. The findings indicated that compounds similar to this compound exhibited moderate to strong inhibition with IC50 values ranging from 1.60 to 311 µM for AChE and lower values for BChE, suggesting potential therapeutic applications in treating neurodegenerative diseases .

Cytotoxicity Assessment

Another research effort focused on assessing the cytotoxic effects of related compounds on HepG2 cells. Results indicated mild cytotoxicity with selectivity indexes suggesting that some derivatives could be optimized for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the dithiocarbamate and fluorinated aromatic moieties in this compound?

  • The synthesis of structurally analogous fluorinated pyrimidine derivatives often involves multi-step reactions. For example, intermediates like 6-methyl-2-phenyl-4-thio-5-pyrimidine carboxylic acid can be functionalized via nucleophilic substitution or coupling reactions. Key steps include:

  • Protection/deprotection of amine groups : Use of Boc or Fmoc groups to prevent side reactions during sulfur incorporation .
  • Dithiolation : Reaction of halogenated intermediates with sulfurizing agents (e.g., Lawesson’s reagent) under anhydrous conditions .
  • Fluorination : Electrophilic fluorination using Selectfluor or nucleophilic displacement with KF in polar aprotic solvents .
    • Critical intermediate : 5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (analogous to structures in ).

Q. How can NMR and X-ray crystallography be utilized to resolve structural ambiguities in this compound?

  • 1H/13C NMR : Assign peaks using DEPT and HSQC to identify methylamino (-NCH3), dithio (-S-S-), and fluorophenyl environments. For example, the methyl group in -NCH3 typically resonates at δ ~2.8–3.2 ppm .
  • X-ray crystallography : Resolve dihedral angles between aromatic rings and intramolecular hydrogen bonds. In analogous compounds, dihedral angles between pyrimidine and fluorophenyl groups range from 12° to 86°, influencing planarity and π-π stacking .
  • Data example :

ParameterValue
C41–Pyrimidine angle12.8° ± 0.2
C51–Pyrimidine deviation-1.01 Å

Advanced Research Questions

Q. How do intramolecular hydrogen bonds and crystal packing affect the compound’s stability and bioactivity?

  • Intramolecular H-bonds : Stabilize the planar conformation of the dithiocarbamate group. For example, N–H⋯N bonds between amine groups (N4–H4⋯N5) form six-membered rings, reducing conformational flexibility .
  • Intermolecular interactions : Weak C–H⋯O and C–H⋯π bonds in the crystal lattice enhance thermal stability. Chains linked by C61–H⋯O5 interactions (as in ) exhibit melting points >200°C.
  • Bioactivity implications : Planar conformations improve membrane permeability, while crystal packing may reduce solubility—critical for in vitro assays .

Q. What experimental designs are optimal for evaluating this compound’s antibacterial activity while addressing contradictory data?

  • Dose-response assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare results with structurally similar derivatives (e.g., chlorophenyl analogs in ).
  • Contradiction resolution :

  • pH-dependent activity : Test solubility in buffers (pH 5–8) to address discrepancies in reported MIC values.
  • Metabolic stability : Pre-incubate the compound with liver microsomes to assess degradation rates .

Q. How can computational methods predict metabolic pathways and regioselective reactivity?

  • DFT calculations : Optimize the geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., sulfur atoms in dithiocarbamate) prone to oxidation .
  • ADMET prediction : Use tools like SwissADME to estimate logP (~3.5) and CYP450 inhibition. High logP values suggest lipophilicity, requiring formulation adjustments for bioavailability .
  • Metabolite identification : Simulate Phase I oxidation (e.g., via cytochrome P450) to predict sulfoxide or sulfone derivatives .

Methodological Considerations

Q. What chromatographic techniques are effective for purifying this compound?

  • HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate diastereomers or sulfur-oxidized byproducts .
  • Flash chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for preliminary purification. Monitor fractions via TLC (Rf ~0.4 in same solvent system) .

Q. How should researchers address batch-to-batch variability in spectroscopic data?

  • Standardized protocols : Control reaction temperature (±2°C) and solvent purity (HPLC-grade) during synthesis.
  • Cross-validation : Compare NMR data with authenticated reference compounds (e.g., PubChem entries for fluorophenyl derivatives ).

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